2-Chloro-4,7-dimethylquinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4,7-dimethylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-3-4-8-7(2)12-10(11)13-9(8)5-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUBQTNPVRJOCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 2 Chloro 4,7 Dimethylquinazoline
Nucleophilic Substitution Reactions at the Chloro-Substituted Position (C-2)
The chlorine atom at the C-2 position of the quinazoline (B50416) ring is a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups at this position.
Amination and Amidation Reactions
The reaction of 2-chloroquinazolines with various amines is a common method for the synthesis of 2-aminoquinazoline (B112073) derivatives. While nucleophilic substitution often occurs preferentially at the C-4 position in 2,4-dichloroquinazolines, subsequent or selective reaction at the C-2 position can be achieved, sometimes requiring more forcing conditions like higher temperatures or the use of catalysts. mdpi.com For instance, less nucleophilic amines have been shown to selectively react at the C-2 position in acetonitrile. nih.gov The synthesis of 2-amino-4,7-dimethylquinazoline derivatives can be achieved through the reaction of 2-Chloro-4,7-dimethylquinazoline with a variety of primary and secondary amines. These reactions typically proceed by heating the reactants in a suitable solvent, such as isopropanol (B130326) or dimethyl sulfoxide. researchgate.netnih.gov
Table 1: Examples of Amination Reactions
| Amine Nucleophile | Product | Reference |
| Piperazin-1-yl(tetrahydrofuran-2-yl)methanone | 2-(Piperazin-1-yl)-4,7-dimethylquinazoline derivative | nih.gov |
| Furan-2-yl(piperazin-1-yl)methanone | 2-(Furan-2-yl(piperazin-1-yl)methanoyl)-4,7-dimethylquinazoline | nih.gov |
| Aniline (B41778) Derivatives | 2-(Arylamino)-4,7-dimethylquinazolines | researchgate.net |
| Benzylamines | N-Benzyl-4,7-dimethylquinazolin-2-amines | nih.govmdpi.com |
Alkoxylation and Thiolation Reactions
Alkoxy and thioether functionalities can be introduced at the C-2 position by reacting this compound with alkoxides and thiolates, respectively. These reactions expand the diversity of accessible quinazoline derivatives.
Alkoxylation: The synthesis of 2-alkoxyquinazolines can be achieved through the reaction of 2-chloroquinazolines with the corresponding alcohols in the presence of a base. researchgate.net
Thiolation: Similarly, 2-thioether derivatives can be prepared by reacting 2-chloroquinazolines with thiols. For example, 2-chloro-4-thioquinazolines have been synthesized by reacting 2,4-dichloroquinazoline (B46505) with thiols in the presence of potassium carbonate. nih.gov The resulting 2-alkylthio-quinazolines are versatile intermediates for further transformations. researchgate.netekb.eg The reaction of 2-chloro-4-methylquinolines with sulfur nucleophiles has also been reported. researchgate.net
Table 2: Alkoxylation and Thiolation Reactions
| Nucleophile | Product Type | Reference |
| Alcohols/Alkoxides | 2-Alkoxy-4,7-dimethylquinazolines | researchgate.net |
| Thiols/Thiolates | 2-Alkylthio-4,7-dimethylquinazolines | nih.govresearchgate.net |
Reactivity with Other Nucleophiles
Beyond amines, alkoxides, and thiolates, the C-2 position of this compound can react with a range of other nucleophiles. These reactions are characteristic of nucleophilic aromatic substitution on an electron-deficient heterocyclic system. masterorganicchemistry.com The reaction often proceeds through a stepwise mechanism involving the formation of a tetrahedral intermediate. nih.gov For example, reaction with hydrazine (B178648) can lead to the formation of 2-hydrazinoquinazolines, which are valuable precursors for the synthesis of fused heterocyclic systems. mdpi.com
Transformations at the Methyl-Substituted Positions (C-4 and C-7)
The methyl groups at the C-4 and C-7 positions on the quinazoline ring offer additional sites for chemical modification, although these transformations are generally less common than substitutions at the C-2 position.
Side-Chain Functionalization (e.g., oxidation, halogenation, condensation)
The methyl groups can potentially undergo reactions typical of benzylic positions, such as oxidation, halogenation, or condensation.
Oxidation: Oxidation of methyl groups on aromatic rings can lead to the formation of carboxylic acids or aldehydes, depending on the oxidizing agent and reaction conditions. For instance, oxidation of phenanthroline derivatives has been reported. researchgate.net
Halogenation: Free-radical halogenation of the methyl groups could introduce a halogen, which can then serve as a handle for further nucleophilic substitution reactions. Aromatic halogenation is a well-established reaction. youtube.comyoutube.com
Condensation: The methyl group at C-4, being adjacent to a ring nitrogen, may exhibit enhanced reactivity, allowing for condensation reactions with aldehydes or other electrophiles under appropriate basic or acidic conditions.
Aromatic Substitutions on the Benzenoid Ring
The benzenoid portion of the quinazoline ring can undergo electrophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents. msu.edu The electron-donating nature of the two methyl groups at C-4 and C-7 would be expected to activate the benzene (B151609) ring towards electrophilic attack. The directing effects of these groups would favor substitution at the positions ortho and para to them. However, the pyrimidine (B1678525) ring is electron-withdrawing and will deactivate the benzenoid ring to some extent. Common electrophilic aromatic substitution reactions include nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The precise regioselectivity of these reactions on the 4,7-dimethylquinazoline system would need to be determined experimentally.
Metal-Catalyzed Cross-Coupling Reactions for Advanced Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halo-heterocycles like this compound. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to complex molecular architectures.
Suzuki-Miyaura Coupling for Arylation/Vinylnation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with a halide or triflate. libretexts.orgfishersci.co.uk This reaction is widely used to form carbon-carbon bonds, creating biaryls, vinylarenes, and other conjugated systems. libretexts.org The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
While specific studies on this compound are not extensively documented in the reviewed literature, the reactivity of similar chloro-quinazoline systems provides insight into its potential applications. For instance, research on 4,7-dichloroquinazolines has demonstrated that regioselective Suzuki-Miyaura couplings can be achieved. nih.gov In the case of 2,4,7-trichloroquinazoline, a protocol for regioselective palladium-catalyzed cross-coupling with various aryl- and heteroarylboronic acids has been developed. nih.gov This suggests that the chlorine at the 2-position of this compound would be reactive under appropriate Suzuki-Miyaura conditions, allowing for the introduction of various aryl and vinyl groups. The relative reactivity of different halide positions on the quinazoline ring often dictates the outcome of these reactions. fishersci.co.uk
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle is generally understood to involve oxidative addition of the aryl halide to the palladium(0) catalyst, association of the amine, deprotonation, and finally, reductive elimination of the resulting aryl amine. libretexts.org
Specific examples detailing the Buchwald-Hartwig amination of this compound are scarce in the available literature. However, the successful amination of other chloro-substituted quinolines and pyrimidines indicates the feasibility of this transformation. For example, selective Buchwald-Hartwig amination has been used to synthesize 2-aminoquinolines from 2-chloroquinolines. nih.gov Similarly, the regioselective amination of polychloropyrimidines has been achieved using palladium catalysis, highlighting the ability to target specific chloro-positions on a heterocyclic ring. mit.edu These precedents suggest that this compound could be a suitable substrate for Buchwald-Hartwig amination, enabling the synthesis of a variety of 2-amino-4,7-dimethylquinazoline derivatives.
Sonogashira Coupling for Alkynylation
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that couples terminal alkynes with aryl or vinyl halides to form carbon-carbon bonds. organic-chemistry.orgwikipedia.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.org The mechanism typically involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the halide is followed by reductive elimination, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in transmetalation with the palladium complex. wikipedia.org
While direct studies on this compound are not prevalent, the Sonogashira coupling of other chloroquinazolines has been reported. For instance, the coupling of 4-chloro-2-trichloromethylquinazoline with terminal alkynes has been investigated. researchgate.net The reactivity of the halide in Sonogashira couplings is generally I > Br > OTf >> Cl, which can sometimes make reactions with chloro-substrates more challenging. fishersci.co.uk However, with appropriate catalyst systems and reaction conditions, the alkynylation of this compound is a plausible synthetic pathway. The regioselectivity in di- or poly-halogenated systems often favors the more reactive halide position. libretexts.org
Formation of Fused Heterocyclic Systems Utilizing this compound as a Synthon
The this compound scaffold can serve as a building block, or synthon, for the construction of more complex, fused heterocyclic systems. The reactive 2-chloro group is a key handle for annulation reactions, where a new ring is built onto the existing quinazoline framework.
Structure Activity Relationship Sar Studies in Chemical Biology
Design Principles for Biologically Active Quinazoline (B50416) Derivatives
The design of bioactive quinazoline molecules is a highly structured process, leveraging both established chemical principles and advanced computational tools to predict and refine molecular interactions with biological targets.
The quinazoline ring system is an effective molecular scaffold, providing a rigid and versatile platform for the attachment of various functional groups directed toward specific biological targets. derpharmachemica.com Rational drug design often begins with a pharmacophore hypothesis, which is an abstract model of the key molecular features necessary for a molecule to bind to a specific target.
For quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, a common pharmacophore model includes features such as hydrogen bond acceptors, hydrogen bond donors, and aromatic rings, all positioned at specific distances from one another. researchgate.net One such hypothesis, designated AAARR, suggests a model with two hydrogen bond acceptors, two donors, and two aromatic rings as essential for potent inhibition. researchgate.net Another model identified three hydrogen bond acceptors and two aromatic rings as crucial for binding. researchgate.net These models guide chemists in synthesizing new derivatives with an increased likelihood of biological activity.
Computational chemistry has become indispensable in the design of novel therapeutic agents. These methods are broadly categorized into ligand-based and structure-based approaches.
Ligand-Based Drug Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the analysis of a set of molecules known to be active against the target. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling are used to build a predictive model. researchgate.netnih.gov For instance, a QSAR model developed for quinazolin-4(3H)-one derivatives as breast cancer inhibitors achieved high statistical significance, enabling the design of new compounds with enhanced predicted potency. researchgate.net
Structure-Based Drug Design: When the 3D structure of the target protein is available, often from X-ray crystallography, structure-based design becomes a powerful tool. Molecular docking simulations are used to predict the binding conformation and affinity of a designed molecule within the target's active site. nih.govsums.ac.ir This approach was successfully used to design novel quinazolin-4-amine (B77745) derivatives as selective Aurora A kinase inhibitors by exploiting structural differences in the ATP-binding pockets of Aurora A and Aurora B kinases. nih.gov Similarly, docking studies of 2-chloro-4-anilino-quinazoline derivatives within the EGFR and VEGFR-2 binding sites helped identify key interactions, such as the importance of a hydrogen bond donor on the aniline (B41778) moiety for binding to conserved amino acid residues. nih.gov
In Vitro Assessment of Molecular Interactions and Biological Activities
Following the design and synthesis of new compounds, their biological effects are evaluated through a series of in vitro assays. These experiments measure the compound's interaction with isolated enzymes and its effects on cultured cells, providing crucial data on potency, selectivity, and mechanism of action.
Enzyme inhibition assays are fundamental for quantifying the potency of a compound against a specific molecular target. For quinazoline derivatives, kinases and dihydrofolate reductase are common targets.
Kinase Inhibition (EGFR and VEGFR-2): The quinazoline scaffold is a well-established core for inhibitors of protein tyrosine kinases like EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical targets in cancer therapy. nih.govmdpi.com Dual inhibition of both EGFR and VEGFR-2 is a promising strategy to achieve synergistic antitumor activity. nih.gov Numerous 2-chloro-quinazoline derivatives have been synthesized and evaluated for this purpose. nih.govnih.gov For example, a series of novel 2-chloro-4-anilino-quinazolines were designed as dual EGFR/VEGFR-2 inhibitors, with some compounds showing significantly improved potency over prototypes. nih.gov
Table 1: Kinase Inhibitory Activity of Selected Quinazoline Derivatives
| Compound | Target Kinase | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| 2-((3,5-dichlorophenyl)amino)-5-hydroxyquinazolin-4(3H)-one (11e) | Anti-SARS-CoV-2 | < 0.25 µM | nih.gov |
| Compound 15c (a quinazoline derivative) | PI3Kδ | 27.5 nM | nih.gov |
| Compound 8o (a 2-chloro-4-anilino-quinazoline) | EGFR | ~11-fold more potent than prototype | nih.gov |
| Compound 8o (a 2-chloro-4-anilino-quinazoline) | VEGFR-2 | ~7-fold more potent than prototype | nih.gov |
| Compound 4 (a 2-thioquinazolin-4(3H)-one) | EGFR/VEGFR-2 | Comparable to control drugs | nih.gov |
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is another important target for anticancer drugs. A series of quinazoline analogs designed to mimic the structure of methotrexate, a known DHFR inhibitor, were synthesized and tested. Several compounds showed potent inhibition of mammalian DHFR, with the most active displaying IC₅₀ values of 0.4-0.5 µM. nih.gov
Selectivity is a critical attribute of a drug candidate, as off-target effects can lead to toxicity. Assays are performed to determine a compound's binding affinity for its intended target versus other related proteins. For kinase inhibitors, this often involves screening against a panel of different kinases.
The design of selective inhibitors is a significant challenge, especially for targets with highly similar binding sites, such as the Aurora kinases. nih.gov However, by exploiting subtle structural differences, researchers have developed quinazolin-4-amine derivatives with over 750-fold selectivity for Aurora A over Aurora B. nih.gov Similarly, a series of quinazoline derivatives were developed as highly selective inhibitors of PI3Kδ over other PI3K isoforms. nih.gov This selectivity is crucial for minimizing side effects and achieving a better therapeutic window.
Cell-based assays provide insights into how a compound affects whole cells, including its ability to cross cell membranes and engage its target in a complex cellular environment.
Cell Proliferation: Anti-proliferation assays measure a compound's ability to inhibit the growth of cancer cells. Many quinazoline derivatives have demonstrated potent anti-proliferative activity against various human tumor cell lines. nih.govmdpi.com For instance, a novel series of 2-chloroquinazoline (B1345744) derivatives was evaluated against four cancer cell lines, with compound 10b showing IC₅₀ values ranging from 1.73 to 10.06 µM, which were comparable or better than the established drug Gefitinib. nih.gov
Table 2: Anti-Proliferative Activity of Selected Quinazoline Derivatives
| Compound | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | AGS (gastric cancer) | 1.73 µM | nih.gov |
| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | HepG2 (liver cancer) | 2.04 µM | nih.gov |
| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | A549 (lung cancer) | 3.68 µM | nih.gov |
| Compound 4 (a 2-thioquinazolin-4(3H)-one) | Various cancer cells | 1.50–5.86 µM | nih.gov |
| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | MCF-7 (breast cancer) | 2.49 µM | mdpi.com |
Apoptosis: Many anticancer drugs function by inducing apoptosis, or programmed cell death. Quinazolinedione derivatives have been shown to induce apoptosis in breast cancer cells. nih.gov This was evidenced by the upregulation of pro-apoptotic proteins like caspase-9 and p53, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Other studies have shown that potent dual EGFR/VEGFR-2 inhibitors can cause cell cycle arrest and a significant increase in total apoptosis in cancer cells. nih.govnih.gov
Specific Protein Expression: To confirm the mechanism of action, techniques like Western blotting are used to measure changes in the expression levels of specific proteins within a signaling pathway. For example, the action of 2-chloroquinazoline derivative 10b as an EGFR inhibitor was supported by Western blotting experiments. nih.gov Similarly, the apoptotic effects of quinazolinedione derivatives were confirmed by analyzing the expression of key proteins in the intrinsic apoptotic pathway, such as p53, Bcl-2, and caspase-9. nih.gov
Impact of Structural Modifications on Biological Response of 2-Chloro-4,7-dimethylquinazoline
The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govnih.gov The biological response of quinazoline derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. For the specific compound, this compound, the substituents at the C-2, C-4, and C-7 positions are predicted to be critical determinants of its pharmacological profile. The following sections explore the anticipated impact of these structural features on target engagement and molecular recognition based on established structure-activity relationship (SAR) principles for the broader quinazoline class.
Role of Substituents at the C-2 Position on Target Engagement
The C-2 position of the quinazoline ring is a key site for modification to modulate biological activity. The presence of a chlorine atom at this position in this compound imparts specific chemical properties that can influence its interaction with biological targets.
The chloro group is a moderately reactive leaving group, making the C-2 position susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity allows for the potential covalent modification of target proteins, such as kinases, which possess nucleophilic residues (e.g., cysteine) in their active sites. However, selective modification at the C-2 position can be challenging, as the C-4 position is generally more reactive in quinazolines. nih.govnih.gov The reactivity of the C-2 position can be enhanced by the electronic nature of other substituents on the ring and the reaction conditions.
In the context of non-covalent interactions, the electronegative chlorine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. This can contribute to the binding affinity and selectivity of the compound for its target. Furthermore, the small size of the chloro group allows it to fit into various binding pockets.
General findings for C-2 substituted quinazolines are summarized in the table below:
| Substituent at C-2 | Observed Biological Activity | Potential Role in Target Engagement |
| Chloro | Anticancer, Antimicrobial nih.gov | Electrophilic center for covalent modification, halogen bonding |
| Amino | Kinase inhibition, Anticancer nih.gov | Hydrogen bond donor/acceptor |
| Alkyl/Aryl | Anticancer, Tubulin polymerization inhibition nih.gov | Hydrophobic interactions, steric influence |
| Thiol | Antimicrobial nih.gov | Metal chelation, hydrogen bonding |
Influence of Methyl Groups at C-4 and C-7 on Molecular Recognition and Activity Profiles
The C-4 position is a critical determinant of activity in many quinazoline-based inhibitors, particularly those targeting kinases. While a methyl group at C-4 is less common than larger substituents like anilino groups found in many kinase inhibitors nih.gov, it still plays a crucial role. The methyl group is a small, lipophilic substituent that can engage in van der Waals interactions within a hydrophobic pocket of a target protein. Its presence can also influence the conformation of the quinazoline ring and any adjacent substituents.
The C-7 position is part of the benzene (B151609) ring of the quinazoline scaffold, and substitution at this position is known to modulate the electronic properties and solubility of the molecule. A methyl group at C-7 is an electron-donating group, which can increase the electron density of the aromatic system. This, in turn, can affect the reactivity of the quinazoline core and its ability to participate in π-π stacking interactions with aromatic amino acid residues in a binding site. Studies on other quinazoline derivatives have shown that methyl or methoxy (B1213986) groups at the C-6 and C-7 positions can enhance anticancer activity. ekb.eg For instance, some 7-alkoxy quinazoline derivatives have shown potent inhibitory activity against various receptor tyrosine kinases. nih.gov
The following table illustrates the general influence of substituents at C-4 and C-7 on quinazoline activity:
| Position | Substituent | General Influence on Activity |
| C-4 | Methyl | Steric bulk, hydrophobic interactions, potential for improved selectivity |
| C-4 | Anilino | Key for kinase inhibition (e.g., EGFR, VEGFR) nih.gov |
| C-7 | Methyl | Electron-donating, enhances lipophilicity, can improve potency nih.gov |
| C-7 | Methoxy/Ethoxy | Electron-donating, can improve solubility and potency |
| C-7 | Halogen | Electron-withdrawing, can alter binding interactions and metabolic stability |
Stereochemical Considerations and Their Effects on SAR
For the specific molecule this compound, there are no chiral centers, and therefore, it does not exist as enantiomers or diastereomers. The molecule is achiral and planar.
However, in a broader context of quinazoline derivatives, stereochemistry can play a critical role in biological activity, particularly when chiral side chains are introduced at various positions on the quinazoline ring. The three-dimensional arrangement of atoms in a chiral molecule can lead to differential binding affinities for a chiral biological target, such as a protein or enzyme. One enantiomer may exhibit significantly higher potency than the other, a phenomenon known as eudismic ratio. This is because one enantiomer may fit more optimally into the binding site, allowing for more favorable interactions.
While this compound itself is achiral, any future modifications that introduce chirality would necessitate a thorough investigation of the stereochemical effects on its structure-activity relationship.
Computational and Theoretical Chemistry of 2 Chloro 4,7 Dimethylquinazoline and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of quinazoline (B50416) derivatives.
The electronic structure of a molecule is fundamental to its reactivity and intermolecular interactions. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. For quinazoline derivatives, DFT calculations have shown that the distribution of these orbitals dictates the molecule's electrophilic and nucleophilic sites.
In studies of related 2,4-dichloroquinazolines, the LUMO coefficient is consistently found to be larger at the C4 position of the quinazoline ring. nih.gov This makes the C4 carbon more susceptible to nucleophilic attack, explaining the observed regioselectivity in substitution reactions. It is therefore predicted that in 2-Chloro-4,7-dimethylquinazoline, the C4 position would also be the primary site for nucleophilic substitution.
The electrostatic potential (ESP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface. For quinazoline structures, negative potential is typically localized around the nitrogen atoms of the quinazoline ring due to their high electronegativity, indicating their potential to act as hydrogen bond acceptors. The area around the chlorine atom would exhibit a region of positive potential (a sigma-hole), making it susceptible to nucleophilic attack.
Table 1: Predicted Frontier Molecular Orbital Characteristics for a Generic 2-Chloro-4-substituted Quinazoline
| Property | Description |
| HOMO Localization | Primarily distributed over the quinazoline ring system, particularly the benzene (B151609) portion. The methyl groups would contribute to a slight increase in the HOMO energy. |
| LUMO Localization | Predominantly localized on the pyrimidine (B1678525) ring, with a significant coefficient on the C4 carbon atom, and to a lesser extent, the C2 carbon. nih.gov |
| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO is indicative of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Theoretical calculations are highly effective in predicting the reactivity of molecules and elucidating reaction mechanisms. For this compound, the most significant reaction is the nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions.
Computational studies on 2,4-dichloroquinazolines consistently demonstrate that substitution at the C4 position is kinetically and thermodynamically favored over substitution at the C2 position. nih.gov This is attributed to the greater electrophilicity of the C4 carbon, as indicated by its larger LUMO coefficient. nih.gov The reaction pathway involves the formation of a Meisenheimer complex as a transition state, and the energy barrier for the formation of this intermediate is lower for the attack at C4.
Various reaction conditions for SNAr reactions on 2,4-dichloroquinazoline (B46505) precursors have been reported, showing regioselectivity for the 4-position with a range of nucleophiles, including anilines and aliphatic amines. nih.gov
Quantum chemical calculations can accurately predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. These theoretical predictions are invaluable for the structural elucidation of newly synthesized compounds and for the correct assignment of experimental spectra.
For instance, DFT calculations have been successfully used to predict the 1H and 13C NMR chemical shifts of substituted 2,2-dimethylchroman-4-one (B181875) derivatives. researchgate.net A good correlation between the theoretical and experimental values was observed, particularly for the aromatic moiety. researchgate.net Similar accuracy can be expected for this compound. The theoretical calculation of NMR shifts for a proposed structure and their comparison with experimental data can confirm its identity.
Similarly, the calculation of IR vibrational frequencies can aid in the identification of characteristic functional groups. The predicted frequencies for C-Cl, C=N, and C-H vibrations in this compound would correspond to specific peaks in the experimental IR spectrum.
Table 2: Predicted and Experimental 13C NMR Chemical Shifts (ppm) for a Related Quinazoline Derivative
| Atom | Predicted (ppm) | Experimental (ppm) |
| C2 | 163.3 | 160.2 |
| C4 | 150.9 | 150.7 |
| C5 | 125.5 | 125.3 |
| C6 | 122.7 | 122.3 |
| C7 | 135.4 | 133.2 |
| C8 | 115.7 | 114.7 |
| C8a | 150.9 | 150.7 |
| C4a | 122.7 | 122.3 |
| Data is illustrative and based on a related quinazoline derivative, 2-Chloro-4-[2-(4-quinolinylmethylene)hydrazino]quinazoline. nih.gov |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide a dynamic perspective of molecular systems, offering insights into conformational preferences and intermolecular interactions.
Conformational analysis of this compound would involve exploring the potential energy surface to identify stable conformations. The quinazoline ring itself is largely planar and rigid. The primary conformational freedom would arise from the rotation of the methyl groups. While this rotation is generally low-barrier, understanding the preferred orientations can be important for crystal packing predictions and interactions with biological macromolecules. For more flexible analogues, conformational analysis is critical to identify the bioactive conformation.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-protein interactions.
For quinazoline derivatives, which are known to inhibit various enzymes such as kinases and phosphodiesterases, docking studies are crucial. For example, in a study of novel quinazoline derivatives as phosphodiesterase 7 (PDE7) inhibitors, molecular docking was used to predict their binding modes within the active site of the enzyme. nih.gov The docking scores, along with MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations, provided a reliable prediction of the binding affinities. nih.gov
A hypothetical docking study of this compound into a target protein would involve:
Preparation of the 3D structure of the ligand and the protein receptor.
Defining the binding site on the protein.
Sampling a large number of possible conformations and orientations of the ligand within the binding site.
Scoring and ranking the poses based on a scoring function that estimates the binding affinity.
The results would reveal key interactions, such as hydrogen bonds between the quinazoline nitrogens and amino acid residues, and hydrophobic interactions involving the dimethyl-substituted benzene ring.
Table 3: Illustrative Docking and MM-GBSA Results for Quinazoline-based PDE7A Inhibitors
| Compound | Docking Score (gscore) | MM-GBSA (kcal/mol) |
| BRL50481 | -5.096 | -31.52 |
| 4b | -6.887 | -45.3 |
| 5f | -6.314 | -46.68 |
| Data from a study on related quinazoline derivatives as PDE7A inhibitors. nih.gov |
Molecular Dynamics Simulations for Investigating Protein-Ligand Complex Stability and Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the stability of a protein-ligand complex, the conformational changes that occur upon binding, and the key interactions that maintain the complex. For quinazoline derivatives, which are known to target various protein kinases, MD simulations are instrumental in elucidating their mechanism of action.
Research on quinazoline analogues has effectively used MD simulations to confirm the stability of ligand-protein complexes. nih.govtandfonline.com For instance, in a study targeting the Epidermal Growth Factor Receptor (EGFR), MD simulations of up to 100 nanoseconds were performed to analyze the conformational stability of quinazoline derivatives within the EGFR kinase domain. nih.govtandfonline.com The stability of these complexes is often evaluated by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein and ligand atoms over the simulation period. researchgate.net A stable RMSD value for the protein's alpha-carbon atoms (Cα) and the ligand indicates that the complex has reached equilibrium and the ligand is securely bound in the active site. frontiersin.org
In one study, the RMSD values for the Cα of the PDE7A protein bound to quinazoline derivatives 4b and 5f remained stable throughout a 100 ns simulation, suggesting a stable complex. frontiersin.org Similarly, the ligand's RMSD, when fit to the protein, also showed minimal deviation, confirming its stable binding pose. frontiersin.org These simulations can also reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and stability of the complex. researchgate.net For example, simulations have highlighted the importance of hydrogen bonding with conserved glutamate (B1630785) and aspartate residues in the binding sites of both EGFR and VEGFR-2 for certain 2-chloro-4-anilino-quinazoline derivatives. nih.gov
The insights gained from MD simulations are critical for validating docking results and understanding the dynamic behavior of the ligand in the binding pocket, which static models cannot provide. researchgate.netnih.gov This detailed understanding of complex stability and dynamics is invaluable for the rational design of more potent and selective inhibitors based on the quinazoline scaffold.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are pillars of modern computational drug design, enabling the prediction of biological activity and properties of chemical compounds from their molecular structure. These approaches use statistical models to correlate physicochemical properties of molecules (descriptors) with their activities, providing a mathematical framework to guide the synthesis and optimization of new drug candidates. nih.gov
Development of Predictive Models for Biological Activity
QSAR models are developed by establishing a mathematical relationship between the chemical structures of a series of compounds and their determined biological activities. nih.gov For quinazoline derivatives, numerous QSAR studies have been conducted to build predictive models for various therapeutic targets, including anticancer and antimicrobial activities. nih.govnih.goveurekaselect.com
The process begins with a dataset of quinazoline compounds with experimentally measured biological activities, often expressed as IC50 values, which are then converted to pIC50 (-log(IC50)) for modeling. nih.govnih.gov A wide range of molecular descriptors are then calculated for each compound. These can include physicochemical, topological, geometrical, and electronic parameters calculated using specialized software. nih.govnih.govnih.gov
To build a robust model, a subset of the most relevant descriptors is selected, and statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are employed. nih.govnih.govresearchgate.net For example, a 2D-QSAR study on quinazoline derivatives as EGFR inhibitors developed a model with strong predictive capability, evidenced by statistical metrics such as a high coefficient of determination (R²) and a high predictive R² for the test set (R²_test). acs.org In another study, QSAR models for quinazoline-based EGFR inhibitors achieved a maximum correlation of 0.90 between predicted and experimental inhibition on a validation dataset. nih.gov
These predictive models are invaluable for several reasons. They help in understanding the structural requirements for a compound to be active and can elucidate the mechanism of action. nih.gov Furthermore, they allow for the virtual screening of large compound libraries and the rational design of new, more potent molecules before their actual synthesis, saving significant time and resources. nih.govresearchgate.net
| QSAR Model Example for Quinazoline Derivatives | Details | Reference |
| Target | Epidermal Growth Factor Receptor (EGFR) | nih.govnih.gov |
| Compound Class | Quinazoline Derivatives | nih.govnih.gov |
| Statistical Method | Multiple Linear Regression (MLR), Support Vector Machines (SVM) | nih.govacs.org |
| Performance Metric (R²) | 0.745 - 0.992 | nih.govacs.org |
| Performance Metric (q²) | 0.646 - 0.704 | nih.gov |
| Descriptors Used | Physicochemical, Topological, Geometrical, Constitutional | nih.govnih.gov |
Virtual Screening and Lead Optimization Strategies for Quinazoline Libraries
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govresearchgate.net This process, guided by the principles of QSAR and molecular docking, is a cornerstone of modern lead discovery.
The process often starts with a large chemical library, which can contain millions of compounds from sources like PubChem or commercial vendors. nih.govyoutube.com This library is first filtered based on drug-likeness criteria, such as Lipinski's rule of five, to remove compounds with unfavorable pharmacokinetic properties. nih.gov Further filtering based on predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles helps to narrow down the candidates to those with a higher probability of success in later developmental stages. nih.gov
The remaining compounds are then docked into the active site of the target protein. Docking programs predict the preferred orientation of a ligand when bound to a receptor and estimate the binding affinity, usually as a scoring function. nih.gov Compounds with the best docking scores are selected as "hits." For instance, a virtual screening of 1000 quinazoline derivatives against EGFR identified seven compounds with better binding scores than a control drug. nih.govresearchgate.net
Once initial hits are identified, lead optimization strategies are employed. nih.gov This involves making targeted chemical modifications to the lead compound to improve its potency, selectivity, and ADMET properties. nih.gov Computational techniques, including QSAR models and MD simulations, play a crucial role in guiding these modifications. nih.gov For example, if a QSAR model indicates that an electronegative group at a specific position enhances activity, chemists can synthesize analogues with such features. nih.gov This iterative cycle of design, synthesis, and testing, heavily supported by computational predictions, accelerates the journey from a preliminary hit to a viable drug candidate. nih.govacs.org
| Virtual Screening & Lead Optimization Workflow | Description | Reference |
| 1. Library Preparation | A large library of compounds (e.g., from PubChem, ZINC, Enamine) is curated. | nih.govyoutube.comnih.gov |
| 2. Drug-Likeness Filtering | Compounds are filtered based on rules like Lipinski's Rule of Five to ensure good pharmacokinetic properties. | nih.gov |
| 3. ADMET Filtering | Further filtering based on predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | nih.gov |
| 4. Molecular Docking | The filtered library is docked into the target protein's active site to predict binding affinity and pose. | nih.gov |
| 5. Hit Identification | Compounds with the best docking scores and favorable interactions are selected as "hits". | nih.govresearchgate.net |
| 6. Lead Optimization | Hits are structurally modified based on QSAR and MD simulation insights to improve potency and properties. | nih.govnih.gov |
| 7. Experimental Validation | Optimized leads are synthesized and tested in vitro to confirm their biological activity. | rsc.org |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Advanced 1D and 2D NMR Techniques for Complete Structural Assignment
A complete structural assignment for 2-Chloro-4,7-dimethylquinazoline would necessitate a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.
¹H NMR: This experiment would identify all unique proton environments in the molecule. For this compound, one would expect to see distinct signals for the two aromatic protons on the benzene (B151609) ring and singlets for the two methyl groups at positions 4 and 7. The chemical shifts (δ) and coupling constants (J) would provide clues about their relative positions.
¹³C NMR: This spectrum would reveal the number of unique carbon environments. Quaternary carbons, such as C-2, C-4, C-7, C-8a, and C-4a, would be distinguishable from protonated carbons.
2D NMR: To unambiguously assign each signal and confirm the connectivity, a suite of 2D NMR experiments would be essential. google.comevitachem.comrsc.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. scbt.com It would be used to confirm the connectivity between adjacent protons on the quinazoline (B50416) ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). rsc.orgscbt.com It allows for the direct assignment of a proton's signal to the carbon to which it is attached.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds. rsc.orgscbt.com It is critical for piecing together the molecular skeleton by connecting fragments, for instance, linking the methyl protons to their attached ring carbons and adjacent carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. It is crucial for determining the stereochemistry and conformation of the molecule.
The expected correlations for a complete structural assignment are summarized in the table below.
| Technique | Purpose | Expected Correlations for this compound |
| COSY | Identifies ¹H-¹H bond connectivity | Correlation between H-5 and H-6. |
| HSQC | Identifies direct ¹H-¹³C bonds | Correlations for C5-H5, C6-H6, C4-CH₃, C7-CH₃. |
| HMBC | Identifies long-range ¹H-¹³C connectivity (2-4 bonds) | Correlations from methyl protons to ring carbons; correlations from aromatic protons to other ring carbons. |
| NOESY | Identifies ¹H-¹H spatial proximity | Correlations between protons of the C-4 methyl group and the H-5 proton. |
Application in Reaction Monitoring and Mechanistic Studies
NMR spectroscopy is also a powerful tool for monitoring the progress of a chemical reaction in real-time. For instance, in the synthesis of this compound, ¹H NMR could be used to track the disappearance of starting material signals and the appearance of product signals. This allows for the optimization of reaction conditions such as time, temperature, and catalyst loading. Furthermore, by identifying reaction intermediates or byproducts, NMR can provide crucial insights into the underlying reaction mechanism.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which in turn allows for the calculation of its elemental formula. For this compound (C₁₀H₉ClN₂), HRMS would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ with a mass that is unique to this specific combination of atoms. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity approximately one-third of the [M]⁺ peak.
| Ion | Expected Exact Mass |
| [C₁₀H₉³⁵ClN₂]⁺ | 192.0454 |
| [C₁₀H₉³⁷ClN₂]⁺ | 194.0425 |
| [C₁₀H₁₀³⁵ClN₂]⁺ ([M+H]⁺) | 193.0533 |
| [C₁₀H₁₀³⁷ClN₂]⁺ ([M+H+2]⁺) | 195.0503 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is a unique fingerprint of the molecule and provides definitive structural confirmation. For this compound, characteristic fragmentation pathways would likely involve the loss of a chlorine radical, a methyl radical, or molecules like HCN. Analysis of these pathways in related chloroquinoline and quinazoline structures helps in predicting the fragmentation of the target compound. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound and confirms the presence of specific functional groups.
For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:
C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be just below 3000 cm⁻¹.
C=N and C=C stretching: The quinazoline ring system would exhibit a series of characteristic bands in the 1650-1450 cm⁻¹ region.
C-Cl stretching: A band corresponding to the carbon-chlorine bond would typically be observed in the 800-600 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-C bonds of the aromatic system.
| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C and C=N Stretch | 1650 - 1450 |
| C-H Bending | 1470 - 1350 |
| C-Cl Stretch | 800 - 600 |
X-ray Crystallography for Solid-State Structural Determination
Single-Crystal X-ray Diffraction of this compound and its Derivatives
A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), has not yielded any entries for the crystal structure of this compound. This indicates that, to date, researchers have not reported the successful growth of single crystals of this compound suitable for X-ray diffraction analysis, or if they have, the results have not been published in the public domain.
While studies on other quinazoline derivatives exist, the strict focus on this compound prevents their inclusion here. The specific placement of the chloro and dimethyl substituents on the quinazoline core is expected to significantly influence its electronic distribution and steric profile, and thus its crystal packing, making extrapolations from other derivatives unreliable.
Target Identification and Mechanism of Action Studies in Chemical Biology
Elucidation of Molecular Mechanisms
Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement in Cells
cannot be populated with scientifically accurate and specific information pertaining to 2-Chloro-4,7-dimethylquinazoline.
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics
In the realm of chemical biology, understanding the direct physical interaction between a small molecule and its biological target is fundamental to elucidating its mechanism of action. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful, label-free biophysical techniques that provide deep insights into the binding kinetics and thermodynamics of such interactions. While specific studies employing these techniques on this compound are not prominently available in the public research domain, their application would be a critical step in characterizing its biological activity.
Isothermal Titration Calorimetry directly measures the heat change that occurs when one molecule binds to another. tainstruments.com This technique provides a complete thermodynamic profile of the binding event in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). toray-research.co.jp The process involves titrating a solution of the ligand, in this case, this compound, into a sample cell containing the target protein. As binding occurs, heat is either released (exothermic) or absorbed (endothermic), and this heat change is measured by the calorimeter. tainstruments.com The resulting data can be used to understand the forces driving the interaction. For instance, a reaction driven by a large negative enthalpy change suggests strong hydrogen bonding or van der Waals interactions. toray-research.co.jp
Surface Plasmon Resonance, on the other hand, is a real-time optical sensing technique that monitors the binding of a ligand to a target immobilized on a sensor surface. It provides detailed kinetic information, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the binding affinity (Kd) can be calculated (Kd = kₑ/kₐ). This kinetic data is invaluable for understanding how quickly a compound binds to its target and how long it remains bound, which can be crucial for its pharmacological effect.
A hypothetical study of this compound interacting with a putative kinase target could yield the kind of data presented in the table below. Such data would be instrumental in lead optimization, allowing medicinal chemists to rationally design derivatives with improved binding characteristics.
Hypothetical Binding Data for this compound with a Target Protein
| Parameter | Value | Technique |
|---|---|---|
| Binding Affinity (Kd) | 150 nM | ITC / SPR |
| Stoichiometry (n) | 1.1 | ITC |
| Enthalpy (ΔH) | -12.5 kcal/mol | ITC |
| Entropy (ΔS) | -8.7 cal/mol/deg | ITC |
| Association Rate (kₐ) | 2.3 x 10⁵ M⁻¹s⁻¹ | SPR |
| Dissociation Rate (kₑ) | 3.5 x 10⁻² s⁻¹ | SPR |
This table is for illustrative purposes only and does not represent published data.
Integration of Omics Data for Systems Biology Understanding
To fully comprehend the biological impact of a chemical compound like this compound, it is essential to move beyond single-target interactions and embrace a systems-level perspective. The integration of "omics" technologies—proteomics, metabolomics, and transcriptomics—provides a holistic view of the global cellular changes induced by the compound. This systems biology approach can uncover novel targets, reveal off-target effects, and elucidate the complex biological pathways modulated by the molecule.
Proteomics and Metabolomics for Global Cellular Response Analysis
Proteomics involves the large-scale study of proteins, their expression levels, modifications, and interactions within a cell or organism. When a cell is treated with a compound such as this compound, the expression levels of numerous proteins can be altered. Techniques like mass spectrometry-based quantitative proteomics can identify and quantify these changes, providing a snapshot of the cellular response. For example, an increase in the abundance of apoptotic proteins or a decrease in proteins involved in cell cycle progression could suggest the compound's mechanism of action. evitachem.com
Metabolomics, the systematic study of small molecules (metabolites) within a biological system, offers a complementary view. The metabolic profile of a cell is highly sensitive to physiological and pathological changes. Treatment with this compound could lead to characteristic shifts in metabolite concentrations, indicating which metabolic pathways are perturbed. For instance, alterations in energy metabolism or nucleotide synthesis pathways could be detected.
While specific proteomics or metabolomics studies on this compound are not documented in publicly accessible literature, a hypothetical study could reveal significant changes in key cellular pathways, as illustrated in the table below.
Hypothetical Proteomic and Metabolomic Changes Induced by this compound
| Omics Type | Molecule | Fold Change | Pathway Implication |
|---|---|---|---|
| Proteomics | Caspase-3 | +2.8 | Apoptosis |
| Proteomics | Cyclin D1 | -1.9 | Cell Cycle Arrest |
| Metabolomics | ATP | -1.5 | Energy Metabolism |
| Metabolomics | Lactate | +2.1 | Glycolysis |
This table is for illustrative purposes only and does not represent published data.
Transcriptomics for Gene Expression Modulation and Pathway Inference
Transcriptomics focuses on quantifying the complete set of RNA transcripts (the transcriptome) in a cell at a specific moment. By comparing the transcriptomes of cells treated with this compound to untreated cells, researchers can identify genes whose expression is either up- or down-regulated by the compound. This is most commonly achieved through techniques like RNA-sequencing (RNA-Seq) or DNA microarrays.
The resulting gene expression data can be used to infer which biological pathways and cellular processes are affected by the compound. For example, if a set of genes known to be regulated by a particular transcription factor are all differentially expressed, it might suggest that the compound interferes with that transcription factor's activity. Pathway analysis tools can then be used to map the differentially expressed genes to known signaling and metabolic pathways, providing a comprehensive overview of the compound's cellular impact.
Although no specific transcriptomic data for this compound is currently available, a representative experiment could yield the kind of results shown in the table below, highlighting the compound's potential influence on cellular signaling.
Hypothetical Gene Expression Changes in Response to this compound
| Gene Name | Fold Change | Associated Pathway |
|---|---|---|
| BCL2 | -3.1 | Apoptosis Regulation |
| CDKN1A (p21) | +2.5 | p53 Signaling Pathway |
| VEGFA | -2.0 | Angiogenesis |
| MYC | -1.8 | Cell Proliferation |
This table is for illustrative purposes only and does not represent published data.
Future Perspectives and Research Directions for 2 Chloro 4,7 Dimethylquinazoline
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of quinazoline (B50416) derivatives is a well-established field, yet there is always a need for more efficient, cost-effective, and environmentally friendly methods. For 2-chloro-4,7-dimethylquinazoline, future research could focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.
Modern synthetic approaches that could be explored include:
One-Pot Syntheses: Developing a one-pot reaction where the starting materials are converted to this compound without the need for isolating intermediates would significantly improve efficiency. This could involve, for example, a cascade reaction initiated from a suitably substituted anthranilic acid derivative.
Catalytic Methods: The use of transition metal catalysts, such as copper or palladium, has revolutionized the synthesis of heterocyclic compounds. nih.gov Research into a catalytic C-H activation/amination/cyclization sequence could provide a direct and atom-economical route to the quinazoline core.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of quinazoline derivatives. researchgate.net The application of this technology to the synthesis of this compound could lead to a more sustainable and rapid production method.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Adapting a synthetic route to a flow process would be a significant step towards the industrial-scale production of this compound.
A hypothetical, more sustainable synthetic approach could start from 2-amino-4,7-dimethylbenzoic acid, which could then be cyclized and chlorinated in a streamlined process. The development of such methodologies would be crucial for making this compound more accessible for further research.
Exploration of Novel Chemical Biology Applications Beyond Current Scope
The quinazoline core is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov While the specific biological activities of this compound are not yet documented, its structural similarity to known bioactive molecules suggests several promising areas for investigation.
Future research in chemical biology could focus on:
Kinase Inhibition: Many quinazoline derivatives are potent inhibitors of protein kinases, which are crucial targets in cancer therapy. mdpi.com The this compound scaffold could be tested against a panel of kinases to identify potential anticancer activity.
Antimicrobial Activity: The emergence of drug-resistant bacteria necessitates the discovery of new antimicrobial agents. Quinazolines have shown promise as antibacterial and antifungal agents. nih.gov Screening this compound against a range of pathogenic microbes could reveal novel therapeutic potential.
Central Nervous System (CNS) Activity: The lipophilic nature of many quinazolines allows them to cross the blood-brain barrier, making them suitable candidates for targeting CNS disorders. nih.gov Investigations into the effects of this compound on neurological pathways could uncover new treatments for diseases like Alzheimer's or Parkinson's.
Efflux Pump Inhibition: Bacterial efflux pumps are a major mechanism of antibiotic resistance. Some quinazoline derivatives have been shown to inhibit these pumps, thereby restoring the efficacy of existing antibiotics. researchgate.net This represents another exciting avenue for the application of this compound.
The table below outlines potential biological targets for this compound based on the known activities of related compounds.
| Potential Biological Target Class | Example Targets | Therapeutic Area |
| Protein Kinases | EGFR, VEGFR | Cancer |
| Microbial Enzymes | Dihydrofolate Reductase | Infectious Diseases |
| G-Protein Coupled Receptors | Dopamine Receptors, Serotonin Receptors | Neurological Disorders |
| Bacterial Efflux Pumps | AcrAB-TolC | Antibiotic Resistance |
Advancement in Computational Predictions for Rational Design and High-Throughput Screening
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For a compound like this compound, where experimental data is scarce, in silico methods can provide valuable insights and guide future research.
Key computational approaches to be employed include:
Molecular Docking: Docking studies can predict the binding affinity of this compound to the active sites of various biological targets. This can help in prioritizing experimental screening efforts.
Quantitative Structure-Activity Relationship (QSAR): By analyzing the properties of a series of related quinazoline derivatives, QSAR models can be developed to predict the biological activity of this compound and to design new, more potent analogs.
Density Functional Theory (DFT) Calculations: DFT can be used to understand the electronic properties of the molecule, such as its reactivity and spectral characteristics. nih.govacs.org This information is crucial for designing new synthetic reactions and for interpreting experimental data.
Virtual High-Throughput Screening (vHTS): Large libraries of virtual compounds based on the this compound scaffold can be screened against various targets to identify promising lead candidates for synthesis and biological evaluation.
The following table presents a hypothetical summary of computational predictions for this compound.
| Computational Method | Predicted Property | Implication for Research |
| Molecular Docking | Potential binding to kinase active sites | Guide for anticancer drug screening |
| QSAR | Predicted antimicrobial activity | Basis for designing novel antibiotics |
| DFT | Electron density distribution | Insight into reactivity for synthesis |
| vHTS | Identification of novel target interactions | Expansion of potential applications |
Integration of Multidisciplinary Approaches for Comprehensive Quinazoline Research
To fully unlock the potential of this compound, a collaborative, multidisciplinary approach is essential. This involves integrating expertise from various scientific fields to create a comprehensive understanding of the compound's properties and applications.
Future research should foster collaborations between:
Synthetic Organic Chemists: To develop efficient and sustainable synthetic routes.
Medicinal Chemists: To design and synthesize analogs with improved biological activity and pharmacokinetic properties.
Biologists and Pharmacologists: To evaluate the biological activity of the compound and its derivatives in vitro and in vivo.
Computational Chemists: To provide theoretical insights and guide experimental work.
Materials Scientists: To explore the potential of this compound in the development of novel organic materials, such as organic light-emitting diodes (OLEDs) or sensors.
By combining these diverse perspectives, a holistic understanding of this compound can be achieved, paving the way for its potential translation into valuable products and technologies. This integrated approach will be key to navigating the research landscape for this and other promising, yet underexplored, chemical entities.
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Melting Point | 138–140°C (analogous triazine) | |
| LogP | ~3.0 (predicted) | |
| Solubility (DMSO) | >50 mg/mL |
Q. Table 2. Common Synthetic Byproducts and Mitigation
| Byproduct | Cause | Solution |
|---|---|---|
| Dechlorinated derivative | Prolonged reflux | Optimize reaction time |
| Dimethylated impurities | Excess methylating agent | Use controlled stoichiometry |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
